偶氮白藜芦醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

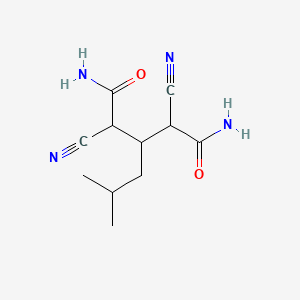

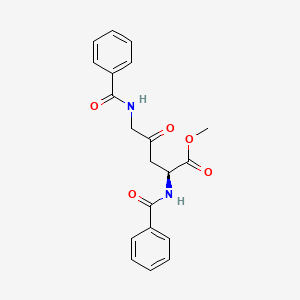

Azo-Resveratrol is a synthetic derivative of the natural polyphenol resveratrol Resveratrol is well-known for its numerous biological activities, including antioxidant, anti-inflammatory, and anticancer propertiesThis modification aims to enhance the bioavailability and biological activity of the parent compound .

科学研究应用

Chemistry: Used as a model compound to study azo-stilbene derivatives and their reactivity.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential anticancer and neuroprotective effects.

作用机制

- One of its key targets is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that regulates pro-inflammatory gene expression .

- Azo-Resveratrol inhibits NF-κB activation by preventing IκBα phosphorylation. This prevents NF-κB from translocating to the nucleus, where it would otherwise promote inflammation .

- Azo-Resveratrol affects several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

生化分析

Biochemical Properties

Azo-Resveratrol interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to have inhibitory activities against mushroom tyrosinase, an enzyme involved in melanin synthesis . The nature of these interactions is likely to involve binding to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

Azo-Resveratrol can influence cell function in various ways. For example, it has been suggested to have antioxidant and anti-inflammatory activities, similar to resveratrol

Molecular Mechanism

The molecular mechanism of action of Azo-Resveratrol is likely to involve a combination of direct interactions with biomolecules and indirect effects on cellular processes. For instance, by binding to enzymes such as tyrosinase, Azo-Resveratrol could inhibit their activity and thereby influence cellular processes such as melanin synthesis .

Temporal Effects in Laboratory Settings

Like resveratrol, it is likely to be rapidly metabolized, which could influence its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Azo-Resveratrol at different dosages in animal models have not been extensively studied. Studies on resveratrol suggest that its effects can vary with dosage, with potential benefits at moderate doses and possible adverse effects at high doses .

Metabolic Pathways

Azo-Resveratrol is likely to be involved in various metabolic pathways, given its structural similarity to resveratrol. Resveratrol has been shown to influence pathways such as carbohydrate digestion, glucose absorption, glycogen storage, and insulin secretion . Azo-Resveratrol could potentially interact with similar pathways.

Transport and Distribution

Studies on resveratrol suggest that it can be transported across cell membranes and distributed within cells .

准备方法

The synthesis of Azo-Resveratrol typically involves the following steps:

Preparation of Diazonium Salt: An aromatic primary amine is treated with nitrous acid to form a diazonium salt.

Diazo-Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as resorcinol, under basic conditions to form the azo-stilbene derivative.

化学反应分析

Azo-Resveratrol undergoes various chemical reactions, including:

Oxidation: The azo group can be oxidized to form azoxy compounds.

Reduction: The azo group can be reduced to form hydrazo compounds.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially if they contain activating groups like hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. Major products formed from these reactions depend on the specific conditions and reagents used.

相似化合物的比较

Azo-Resveratrol is compared with other similar compounds such as:

Pterostilbene: Another resveratrol derivative with enhanced bioavailability.

Piceatannol: A hydroxylated analog of resveratrol with potent biological activities.

Aza-Resveratrol: A similar compound where the central carbon-carbon double bond is replaced by an imine group (C=N)

Azo-Resveratrol is unique due to the presence of the azo group, which imparts distinct chemical and biological properties compared to its analogs.

属性

IUPAC Name |

5-[(4-hydroxyphenyl)diazenyl]benzene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-10-3-1-8(2-4-10)13-14-9-5-11(16)7-12(17)6-9/h1-7,15-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZQUPWHMPXTCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=CC(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Azo-Resveratrol inhibit tyrosinase activity, and what are the downstream effects of this inhibition?

A1: Azo-Resveratrol, specifically the derivative (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, acts as a competitive inhibitor of mushroom tyrosinase. [] This means it competes with the enzyme's natural substrate, L-tyrosine, for binding at the active site. [] By blocking the enzyme's activity, Azo-Resveratrol effectively inhibits melanin synthesis. [] This inhibitory effect on melanin production makes Azo-Resveratrol a potential candidate for developing therapeutic agents for hyperpigmentation disorders. []

Q2: What is the structure-activity relationship (SAR) observed for Azo-Resveratrol derivatives and their tyrosinase inhibitory activity?

A2: Studies on a series of (E)-2-((substituted phenyl)diazenyl)phenyl 4-methylbenzenesulfonate (like Azo-Resveratrol) and related derivatives revealed that the presence of hydroxyl groups on the phenyl ring significantly enhanced their inhibitory effects on tyrosinase. [] For instance, the derivative with two hydroxyl groups, (E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate, exhibited the most potent inhibitory activity with an IC50 of 17.85 µM. [] This suggests that the hydroxyl groups likely contribute to the binding affinity of these compounds to the tyrosinase enzyme.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

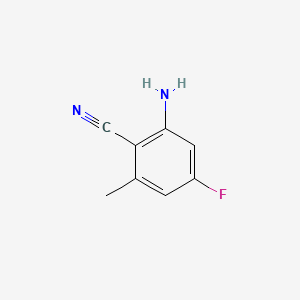

![2-(6-Fluorobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B583279.png)

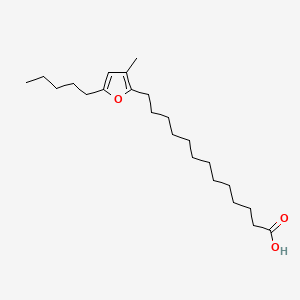

![[2-[(1S,2S,8S,10S,11S,15S,17R)-8-Fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate](/img/structure/B583280.png)

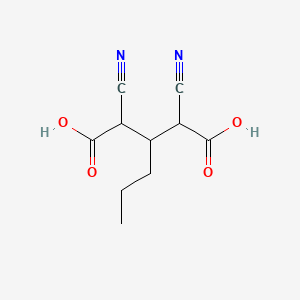

![2,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583294.png)